molecular formula C20H18N6OS B2867312 N-(2,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868968-49-4

N-(2,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2867312
CAS No.: 868968-49-4
M. Wt: 390.47
InChI Key: WHECYOBIQQYDQD-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a pyridin-3-yl group at position 3. The molecule is further substituted at position 6 with a sulfanyl-acetamide side chain linked to a 2,5-dimethylphenyl group.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-13-5-6-14(2)16(10-13)22-18(27)12-28-19-8-7-17-23-24-20(26(17)25-19)15-4-3-9-21-11-15/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHECYOBIQQYDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a coupling reaction, often facilitated by a palladium catalyst.

    Formation of the Sulfanylacetamide Linkage: The final step involves the formation of the sulfanylacetamide linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum oxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases such as potassium carbonate for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. For example, it may inhibit the activity of a particular enzyme, thereby altering the metabolic pathway it regulates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to established agrochemicals provide a basis for comparative analysis. Below is a detailed comparison with three structurally related compounds:

Structural and Functional Comparison

Compound Name Core Structure Key Substituents Use Reference
N-(2,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide Triazolo[4,3-b]pyridazine Pyridin-3-yl, sulfanyl-acetamide, 2,5-dimethylphenyl Hypothetical*
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl, sulfonamide Herbicide
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Acetamide 2,6-Dimethylphenyl, methoxy, oxazolidinyl Fungicide
N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine (Triaziflam) 1,3,5-Triazine 3,5-Dimethylphenoxy, fluoro-methylethyl Herbicide

*Hypothetical use based on structural analogs.

Key Findings and Implications

Core Heterocycle Differences :

  • The triazolo[4,3-b]pyridazine core in the target compound distinguishes it from flumetsulam’s triazolopyrimidine and triaziflam’s triazine. Pyridazine derivatives are less common in agrochemicals but may offer unique binding interactions due to their electron-deficient aromatic system.

Substituent Effects: The sulfanyl-acetamide side chain in the target compound shares functional similarity with oxadixyl’s acetamide group, which is critical for fungicidal activity . However, the sulfanyl (-S-) linker may enhance stability or alter solubility compared to oxadixyl’s methoxy group.

Biological Activity :

  • Flumetsulam and triaziflam are both herbicides, suggesting that triazole-containing heterocycles are effective against weeds. The target compound’s pyridazine core may expand the scope of activity to resistant weed species.
  • Oxadixyl’s fungicidal activity highlights the role of acetamide derivatives in disrupting fungal cell membranes or biosynthesis pathways. The target compound’s larger aromatic system may limit membrane permeability compared to oxadixyl.

Biological Activity

N-(2,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. The key steps include the formation of the triazolo-pyridazine structure and subsequent modifications to introduce the sulfanyl and acetamide groups. The synthetic pathway often utilizes starting materials like pyridine derivatives and triazole precursors.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit anticancer activity across various cell lines. For instance:

  • Cell Lines Tested :
    • Breast cancer (MDA-MB-231)
    • Colon cancer (HCT116)
    • Lung cancer (A549)
    • Prostate cancer (PC3)

In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation at low micromolar concentrations. For example, a related compound showed an IC50 value of 1.4 μM against MDA-MB-231 cells, indicating potent cytotoxicity compared to established chemotherapeutics like etoposide (IC50 = 5.2 μM) .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Topoisomerase Inhibition : This compound may act as a selective inhibitor of topoisomerase II, disrupting DNA replication and leading to cell death.
  • Reactive Oxygen Species (ROS) Induction : The compound has been shown to elevate ROS levels in cancer cells, contributing to oxidative stress and apoptosis.
  • Cell Cycle Arrest : Studies indicate that treated cells exhibit G1 phase arrest, preventing progression to DNA synthesis .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Study on MDA-MB-231 Cells :
    • Treatment with the compound led to a significant reduction in cell viability.
    • Flow cytometry analysis confirmed increased apoptosis rates.
  • In Vivo Studies :
    • Animal models treated with related compounds showed reduced tumor growth and improved survival rates compared to control groups.

Data Table: Biological Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
AMDA-MB-2311.4Topoisomerase II inhibition
BHCT1165.0ROS induction
CA5497.2Cell cycle arrest
DPC36.0Apoptosis induction

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